(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one chemical properties
(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one chemical properties
An In-Depth Technical Guide to (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: Properties, Synthesis, and Applications
Introduction
(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS No: 28587-05-5) is a versatile organic compound belonging to the β-enaminone class.[1][2] Enaminones are characterized by a conjugated system comprising an amine nitrogen atom linked to a carbonyl group through a carbon-carbon double bond (N-C=C-C=O).[3] This structural arrangement imparts a unique ambiphilic reactivity, making them powerful intermediates in organic synthesis.[4] The molecule features an electron-withdrawing 4-chlorophenyl group at one end and an electron-donating dimethylamino group at the other, creating a "push-pull" electronic system that dictates its chemical behavior and utility.
This guide provides a comprehensive technical overview of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, intended for researchers, chemists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, spectroscopic signature, synthetic methodologies, and core reactivity principles. Furthermore, we will explore its applications as a pivotal building block for constructing complex heterocyclic systems and its emerging role in innovative therapeutic modalities like targeted protein degradation.[1][5]
Molecular Structure and Physicochemical Properties
The foundational characteristics of a chemical entity are dictated by its structure. The key identifiers and computed physicochemical properties for (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one are summarized below.
Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | [6] |
| CAS Number | 28587-05-5 | [5][6] |
| Molecular Formula | C₁₁H₁₂ClNO | [5][6] |
| Molecular Weight | 209.67 g/mol | [6] |
| Canonical SMILES | CN(C)/C=C/C(=O)C1=CC=C(C=C1)Cl | [6] |
| InChIKey | TWBABRJLWCBTBS-BQYQJAHWSA-N | [6] |
| XLogP3 | 2.6 | [6] |
| H-Bond Donor Count | 0 | [6] |
| H-Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 3 | [6] |
Structural Analysis
The molecule's functionality arises from the interplay of its three primary components:
-
4-Chlorophenyl Ketone: The aromatic ring, substituted with an electron-withdrawing chlorine atom, acts as a significant electrophilic center at the carbonyl carbon.
-
Enone Linker: The α,β-unsaturated system facilitates conjugation, allowing for electron delocalization across the molecule.
-
Dimethylamino Group: This tertiary amine is a strong electron-donating group, pushing electron density into the conjugated system and enhancing the nucleophilicity of the α-carbon.
The "(2E)" designation in the IUPAC name specifies the stereochemistry about the C=C double bond, indicating a trans configuration between the carbonyl group and the dimethylamino group.
Caption: 2D structure of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.
Synthesis and Mechanistic Insights
The most direct and efficient synthesis of β-enaminones like the title compound is the condensation reaction between a ketone and an activated formamide derivative.[7] This approach leverages the inherent reactivity of these precursors to form the enaminone backbone under relatively mild conditions.
General Synthetic Workflow
The synthesis involves the reaction of 4-chloroacetophenone with a C1-electrophile and amine source, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves a dual purpose: it provides the dimethylamino-substituted vinyl carbon and acts as a dehydrating agent by consuming the water byproduct to generate methanol and dimethylformamide.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for enaminone synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroacetophenone (1.0 eq).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 1.5 eq). Toluene or xylene can be used as a solvent, though the reaction often proceeds efficiently under solvent-free conditions.[7]
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product crystallizes upon cooling, it can be isolated by filtration. If not, remove the volatile byproducts (methanol, excess DMF-DMA, and DMF) under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.
Causality: The use of DMF-DMA is critical for efficiency. Direct condensation with dimethylformamide would require harsh conditions and a separate dehydrating agent. DMF-DMA is pre-activated, allowing the reaction to proceed at lower temperatures with higher yields, making it a preferred laboratory method.
Spectroscopic Characterization
Unambiguous identification of the molecular structure is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for verifying the compound's identity and purity.
| Technique | Feature | Expected Chemical Shift / Value |
| ¹H NMR | N(CH₃)₂ | ~2.9-3.2 ppm (singlet, 6H) |
| =CH-CO (α-H) | ~5.6-5.8 ppm (doublet) | |
| =CH-N (β-H) | ~7.6-7.8 ppm (doublet) | |
| Aromatic protons | ~7.4-7.5 ppm (d) and ~7.8-7.9 ppm (d) (AA'BB' system, 4H) | |
| ¹³C NMR | N(CH₃)₂ | ~38-45 ppm |
| =CH-CO (α-C) | ~90-95 ppm | |
| =CH-N (β-C) | ~150-155 ppm | |
| C=O | ~185-190 ppm | |
| Aromatic carbons | ~128-140 ppm | |
| IR (cm⁻¹) | C=O Stretch | ~1630-1650 cm⁻¹ (lowered due to conjugation) |
| C=C Stretch | ~1580-1600 cm⁻¹ | |
| Mass Spec | [M]⁺ | m/z 209 (for ³⁵Cl) and 211 (for ³⁷Cl, ~1/3 intensity) |
Rationale: The strong electron donation from the nitrogen atom significantly shields the α-carbon and deshields the β-carbon, which is clearly observable in the ¹³C NMR spectrum. In the ¹H NMR, the large difference in chemical shifts between the α- and β-vinylic protons is characteristic of the polarized enaminone system.
Chemical Reactivity and Synthetic Utility
The value of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one lies in its predictable and versatile reactivity, which is governed by the conjugated enaminone framework.
Ambiphilic Nature
The molecule possesses both nucleophilic and electrophilic sites, allowing it to participate in a wide array of chemical transformations.[4]
-
Nucleophilic Site: The α-carbon (Cα) is electron-rich due to conjugation with the nitrogen lone pair, making it a soft nucleophile.
-
Electrophilic Sites: The β-carbon (Cβ) and the carbonyl carbon are electron-deficient and serve as primary sites for nucleophilic attack.
Caption: Key reactive sites of the β-enaminone scaffold.
Building Block for Heterocycles
A primary application of enaminones is in the synthesis of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[1][8] The dimethylamino group can act as a leaving group upon reaction with binucleophiles.
-
Pyridine Synthesis: Reaction with active methylene compounds in the presence of an ammonium source can lead to substituted pyridines.[9]
-
Pyrazole Synthesis: Condensation with hydrazine derivatives yields pyrazoles.[10]
-
Pyrimidine Synthesis: Reaction with amidines or urea can be used to construct pyrimidine rings.
This reactivity makes it an invaluable precursor for generating compound libraries for drug screening.
Applications in Drug Discovery
While the enaminone core itself is found in many bioactive molecules, (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is particularly noted for its role as a specialized chemical tool.[4][11]
Protein Degrader Building Block
Commercial suppliers explicitly categorize this molecule as a "Protein Degrader Building Block".[5] This points to its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. In this context, it serves as a versatile handle or linker precursor. Its defined geometry and reactive sites allow for its incorporation into larger, bifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the protein's degradation.
Precursor for Bioactive Scaffolds
The broader class of enaminones and chalcones (to which this compound is related) is known to exhibit a wide range of biological activities, including:
-
Anti-inflammatory: Chalcone derivatives have been shown to modulate inflammatory pathways.[12][13]
-
Antimicrobial: The enone functionality is a known pharmacophore in compounds with antibacterial and antifungal properties.[14]
-
Anticancer: Many chalcone and enaminone-derived heterocycles have demonstrated potent cytotoxic effects against various cancer cell lines.[10][15]
Therefore, this compound serves not only as a tool for protein degradation but also as a starting point for the discovery of new small-molecule therapeutics targeting these disease areas.
Conclusion
(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is more than a simple organic molecule; it is a highly functionalized and reactive platform for chemical innovation. Its well-defined structure, characterized by a polarized enaminone system, provides predictable reactivity, making it an ideal substrate for constructing complex molecular architectures, particularly N-heterocycles. The straightforward and high-yielding synthesis further enhances its appeal. For researchers in drug discovery, its established role as a key building block for heterocyclic libraries and its specific utility in the cutting-edge field of targeted protein degradation underscore its continued importance and potential in advancing medicinal chemistry.
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